molecular formula C16H17N B3049751 1-Benzyl-1,2,3,4-tetrahydroquinoline CAS No. 21863-32-1

1-Benzyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3049751
CAS RN: 21863-32-1
M. Wt: 223.31 g/mol
InChI Key: KVGJLSBOXZLYTG-UHFFFAOYSA-N
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Patent
US08476443B2

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoline (0.5 g, 3.75 mmol), benzyl bromide (0.67 mL, 5.63 mmol) and diisopropylethyl amine (0.98 mL, 5.63 mmol) in DMF (5 mL) was heated in an oil bath (T˜120° C.) for 16 hours. Reaction mixture was cooled, added to brine (75 mL) and extracted with ethyl acetate (100 mL). Organic layer was washed with brine (4×) and decolorized with activated charcoal. Upon filtering, it was dried with MgSO4, filtered again and evaporated to dryness to provide Compound 5 as an oily residue (420 mg) with the structure given below:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(C(C)C)CC)(C)C>CN(C=O)C.[Cl-].[Na+].O>[CH2:11]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.98 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
75 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
Organic layer was washed with brine (4×)
FILTRATION
Type
FILTRATION
Details
Upon filtering
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.